molecular formula C13H19IN4O B1401027 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone CAS No. 1361113-50-9

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone

Cat. No.: B1401027
CAS No.: 1361113-50-9
M. Wt: 374.22 g/mol
InChI Key: WFPATXIZYBWZJS-UHFFFAOYSA-N
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Description

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodination of the pyrimidine ring is usually achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Coupling of the Rings: The pyrimidine and piperidine rings are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of the Ethanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like K2CO3 or NaH.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

    Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.

    Matrine: Known for its antitumor and anti-inflammatory activities.

    Berberine: Exhibits antimicrobial and antidiabetic properties.

    Tetrandine: Used for its anti-inflammatory and immunosuppressive effects.

Uniqueness

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone is unique due to its combination of a pyrimidine ring with a piperidine ring and an ethanone group. This unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[4-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN4O/c1-9(19)18-6-4-10(5-7-18)12-11(14)8-15-13(16-12)17(2)3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATXIZYBWZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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